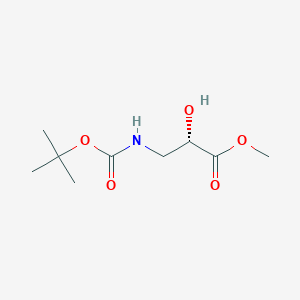
4-(borane-dimethylamino)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(borane-dimethylamino)pyridine is a chemical compound that consists of a pyridine ring substituted with a dimethylamino group and a borane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(borane-dimethylamino)pyridine typically involves the reaction of 4-(dimethylamino)pyridine with borane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-(dimethylamino)pyridine+borane→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
化学反応の分析
Types of Reactions
4-(borane-dimethylamino)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the borane or dimethylamino group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borates, while substitution reactions can produce various substituted pyridine derivatives.
科学的研究の応用
4-(borane-dimethylamino)pyridine has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as esterifications and hydrosilylations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the synthesis of advanced materials and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 4-(borane-dimethylamino)pyridine involves its ability to act as a nucleophilic catalyst. The borane group enhances the nucleophilicity of the dimethylamino group, allowing it to participate in various chemical reactions. The compound can interact with electrophiles, facilitating the formation of new chemical bonds and promoting reaction pathways.
類似化合物との比較
Similar Compounds
4-(dimethylamino)pyridine: A closely related compound without the borane group, commonly used as a nucleophilic catalyst.
N,N-dimethylaniline borane complex: Another borane complex with similar properties and applications.
Uniqueness
4-(borane-dimethylamino)pyridine is unique due to the presence of both the borane and dimethylamino groups, which confer distinct reactivity and catalytic properties. This combination makes it particularly effective in certain chemical reactions where both nucleophilicity and borane-mediated activation are advantageous.
特性
CAS番号 |
1769-74-0 |
|---|---|
分子式 |
C8H14BN |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



